![molecular formula C6H3BrClN3 B2510305 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine CAS No. 540469-12-3](/img/structure/B2510305.png)
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine
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Overview
Description
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.47 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine and similar compounds has been reported in various studies . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is 1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is a powder with a molecular weight of 232.47 . It has a density of 1.8±0.1 g/cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Modification
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine serves as an intermediate or a key component in various chemical synthesis processes. It has been utilized in the formation of dihalocarbenes and their subsequent reaction with 2-(benzylideneamino)pyridines, leading to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines and other related compounds (Khlebnikov, Kostik, & Kostikov, 1991). Additionally, it is involved in the synthesis of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines via a phenoxide leaving group SNAr strategy (Catalano et al., 2015).
Heterocyclic Compound Synthesis
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine is instrumental in creating heterocyclic compounds. It has been used in palladium-catalyzed regioselective arylation, resulting in the efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003). The substance is also part of a one-pot synthesis process for 3-aminoimidazo[1,2-a]pyridines, leveraging ionic liquids (Shaabani, Soleimani, & Maleki, 2006).
Biomedical Research
In the context of biomedical research, derivatives of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine have shown promise. Certain substituted pyrimidines synthesized from this compound demonstrated antibacterial and antinociceptive effects, particularly in targeting E. coli and managing pain perception in mice (Waheed et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which 3-bromo-7-chloroimidazo[1,2-a]pyrimidine belongs, have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause changes that result in their anti-tb activity .
Result of Action
It can be inferred from the anti-tb activity of similar compounds that it may have a significant impact on the cellular processes of tb bacteria .
properties
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWFJPNRYNRXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine | |
CAS RN |
540469-12-3 |
Source
|
Record name | 3-bromo-7-chloroimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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